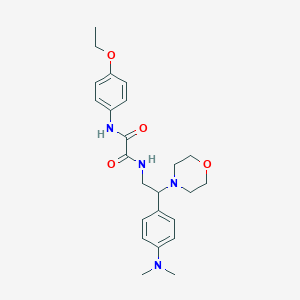

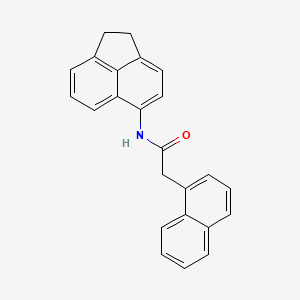

![molecular formula C16H17N3S B2752866 5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine CAS No. 311775-13-0](/img/structure/B2752866.png)

5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have been recognized for their critical role in synthesizing pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are of significant interest due to their broad synthetic applications and bioavailability. Research highlights the utilization of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in one-pot multicomponent reactions for the development of pyrimidine derivatives. This methodology offers a promising route for developing lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives as Anti-inflammatory Agents

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. The inhibition of critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α by pyrimidine derivatives underlines their potential as anti-inflammatory agents. The extensive review of synthetic methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) offers insights into developing new pyrimidine-based anti-inflammatory medications with minimal toxicity (Rashid et al., 2021).

Structural Diversity and Biological Activities of Pyrimidine Derivatives

The structural diversity of pyrimidine derivatives underpins their wide range of biological activities, making them a versatile scaffold for new biologically active compounds. These compounds have shown antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a foundation for searching and designing new, highly effective, and safe medicines (Chiriapkin, 2022).

Advanced Oxidation Processes in Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including pyrimidine derivatives. The degradation of these compounds using AOPs can enhance the efficacy of water and wastewater treatment schemes. This technology addresses the global concern over the presence of toxic and hazardous amino-compounds in water, underscoring the importance of developing comprehensive degradation technologies (Bhat & Gogate, 2021).

Zukünftige Richtungen

Given the potential applications of “5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine” and related compounds in the medical and pharmaceutical fields , future research could focus on further elucidating their synthesis, mechanism of action, and safety profile. This could pave the way for the development of new drugs targeting diseases such as tuberculosis .

Eigenschaften

IUPAC Name |

5,6-dimethyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-11-12(2)20-16-14(11)15(18-10-19-16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYCCZAEQMQZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)

![(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2752796.png)

![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)

![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)